

Application Notes and Protocols for Acid Chrome Blue K in Microscopy

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Compound of Interest

Compound Name: CHROME BLUE

CAS No.: 121547-00-0

Cat. No.: B1169037

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Introduction

Acid **Chrome Blue K** is an anionic azo dye recognized for its utility as a metal indicator in analytical chemistry.[1][2] While its application in routine histological staining is not widely documented, its properties as an acid dye suggest its potential for use in biological microscopy, particularly as a counterstain for acidophilic tissue components.[3][4] Acid dyes, in an acidic solution, carry a net negative charge and are used to stain basic cellular elements such as cytoplasm, muscle, and collagen, which are positively charged under these conditions.[5][6] The "Chrome" in its name also implies its potential use as a mordant dye, where a metal salt (a mordant) is used to facilitate the binding of the dye to the tissue, enhancing the staining intensity and stability.[7][8]

These application notes provide a theoretical framework and a generalized protocol for the preparation and use of an Acid **Chrome Blue K** working solution for staining paraffin-embedded tissue sections. The provided protocols are based on the general principles of acid

dye and mordant dye staining in histology and should be considered a starting point for optimization in specific research applications.[5][9]

Physicochemical Properties of Acid Chrome Blue K

Property	Value	Reference
Synonyms	Chrome Blue K, C.I. Mordant Blue 31	
CAS Number	3270-25-5	
Molecular Formula	C ₁₆ H ₉ N ₂ Na ₃ O ₁₂ S ₃	[2]
Molecular Weight	586.4 g/mol	[10]
Appearance	Reddish-brown or dark red powder	[11]
Solubility	Soluble in water	[11]

Principle of Staining

The staining mechanism of Acid **Chrome Blue K** in biological tissues is predicated on electrostatic interactions. In an acidic environment, the sulfonate groups of the dye are ionized, conferring a negative charge to the dye molecules. Concurrently, the acidic conditions protonate amino groups on tissue proteins, rendering them positively charged. This charge attraction allows the anionic dye to bind to acidophilic (basic) tissue components, resulting in their coloration.

As a potential mordant dye, a metal ion (e.g., chromium from a chrome alum solution) can be used to form a coordination complex with the dye, which then binds firmly to the tissue.[7][8] This typically results in a more robust and intense stain.

Experimental Protocols

Preparation of Reagents

Note: It is recommended to use analytical grade reagents and distilled or deionized water for the preparation of all solutions.

Solution/Reagent	Composition	Preparation Instructions
1% Acid Chrome Blue K Stock Solution	Acid Chrome Blue K: 1 g Distilled Water: 100 mL	Dissolve 1 g of Acid Chrome Blue K powder in 100 mL of distilled water. Stir until fully dissolved. Filter if necessary. Store in a well-stoppered bottle.
Acid Chrome Blue K Working Solution (Acidic)	1% Acid Chrome Blue K Stock Solution: 10 mL Distilled Water: 90 mL Glacial Acetic Acid: 1 mL	To 90 mL of distilled water, add 1 mL of glacial acetic acid and mix. Then, add 10 mL of the 1% Acid Chrome Blue K stock solution. The final pH should be acidic.
5% Potassium Dichromate Mordant Solution (Optional)	Potassium Dichromate (K ₂ Cr ₂ O ₇): 5 g Distilled Water: 100 mL	Dissolve 5 g of potassium dichromate in 100 mL of distilled water. This solution acts as a mordant to enhance staining. Caution: Potassium dichromate is toxic and a carcinogen; handle with appropriate safety precautions.
Harris' Hematoxylin	Commercially available or prepared in-house.	For nuclear counterstaining.
1% Acid Alcohol	Hydrochloric Acid: 1 mL 70% Ethanol: 99 mL	Add 1 mL of concentrated hydrochloric acid to 99 mL of 70% ethanol. Used for differentiation of hematoxylin.
Scott's Tap Water Substitute (Bluing Agent)	Magnesium Sulfate: 10 g Sodium Bicarbonate: 2 g Distilled Water: 1 L	Dissolve the salts in distilled water. Used for bluing the hematoxylin.

Staining Protocol for Paraffin-Embedded Sections

This protocol outlines the use of Acid **Chrome Blue K** as a counterstain following nuclear staining with hematoxylin.

- Deparaffinization and Rehydration:
 - Immerse slides in Xylene (2 changes of 5 minutes each).
 - Transfer to 100% Ethanol (2 changes of 3 minutes each).
 - Transfer to 95% Ethanol (2 minutes).
 - Transfer to 70% Ethanol (2 minutes).
 - Rinse in running tap water.
- (Optional) Mordanting:
 - Immerse slides in 5% Potassium Dichromate solution for 5-10 minutes.
 - Wash thoroughly in running tap water.
- Nuclear Staining:
 - Stain in Harris' Hematoxylin for 5-10 minutes.
 - Wash in running tap water.
 - Differentiate in 1% Acid Alcohol (a few quick dips).
 - Wash in running tap water.
 - Blue in Scott's Tap Water Substitute for 1-2 minutes.
 - Wash in running tap water.
- Counterstaining with Acid **Chrome Blue K**:
 - Immerse slides in the Acid **Chrome Blue K** working solution for 2-5 minutes. (Staining time should be optimized based on tissue type and desired intensity).

- Rinse briefly in distilled water.
- Dehydration, Clearing, and Mounting:
 - Dehydrate through graded alcohols: 95% Ethanol (1 minute), 100% Ethanol (2 changes of 2 minutes each).
 - Clear in Xylene (2 changes of 5 minutes each).
 - Mount with a permanent mounting medium.

Expected Results

- Nuclei: Blue/Purple (from Hematoxylin)
- Cytoplasm, Muscle, Collagen: Shades of blue (from Acid **Chrome Blue K**)
- Erythrocytes: May stain blue or remain unstained

Note: The final coloration and intensity will depend on the specific tissue, fixation method, and optimization of the staining times.

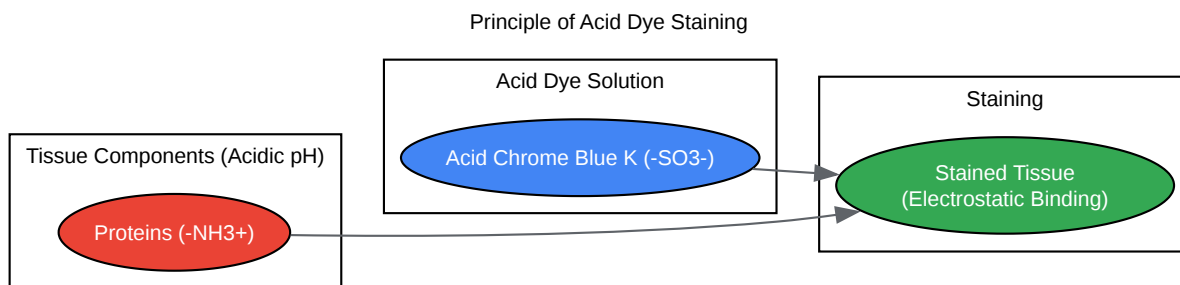
Visualizations

Experimental Workflow: Acid Chrome Blue K Staining



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Caption: General workflow for histological staining with Acid **Chrome Blue K**.



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Caption: Electrostatic interaction between acid dye and tissue proteins.

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